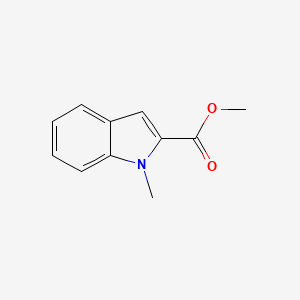

Methyl 1-methyl-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHJJMYCHVPFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293165 | |

| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-34-8 | |

| Record name | Methyl 1-methylindole-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of methyl 1-methyl-1H-indole-2-carboxylate from methyl 1H-indole-2-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of methyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The focus is on the N-methylation of its precursor, methyl 1H-indole-2-carboxylate. This document details established experimental protocols, presents comparative data on reaction conditions, and outlines the general workflow for this synthetic transformation.

Introduction

The N-methylation of indole derivatives is a fundamental transformation in medicinal chemistry, as the addition of a methyl group to the indole nitrogen can significantly alter the molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide focuses on the specific conversion of methyl 1H-indole-2-carboxylate to its N-methylated analogue, providing practical and detailed methodologies for laboratory synthesis.

Reaction Scheme

The core chemical transformation is the deprotonation of the indole nitrogen of methyl 1H-indole-2-carboxylate, followed by nucleophilic attack on a methylating agent to form the N-methylated product.

General Reaction:

Comparative Data of Synthetic Methodologies

Several methods for the N-methylation of methyl 1H-indole-2-carboxylate have been reported. The choice of reagents and conditions can impact yield, purity, and scalability. The following table summarizes quantitative data from prominent methods.

| Method | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Dimethyl sulphate | Potassium carbonate | Acetone | Reflux | 24 | ~96% (based on mass) | [1] |

| 2 | Methyl iodide | Sodium hydride (60% dispersion in mineral oil) | DMF | 0 to RT | 3 | 85% | [2] |

| 3 | Dimethyl carbonate | Potassium carbonate | DMF | Reflux (~130°C) | 3.5 | 96% | [3] |

| 4 | Phenyl trimethylammonium iodide | Cesium carbonate | Toluene | 120 | Not specified | High yields reported for similar indoles | [4][5][6] |

Detailed Experimental Protocols

Below are detailed procedures for two common methods for the synthesis of this compound.

Method 1: Using Dimethyl Sulphate and Potassium Carbonate

This protocol is based on the procedure described by PrepChem.[1]

Materials:

-

Methyl 1H-indole-2-carboxylate (5.0 g)

-

Dimethyl sulphate (9 ml)

-

Potassium carbonate (10.4 g)

-

Dry acetone (200 ml)

-

5% Ammonia solution (50 ml)

-

Dichloromethane

-

Water

-

Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

A suspension of methyl 1H-indole-2-carboxylate (5.0 g), potassium carbonate (10.4 g), and dimethyl sulphate (9 ml) in dry acetone (200 ml) is stirred in a round-bottom flask.[1]

-

The mixture is heated to reflux and maintained for 24 hours.[1]

-

After 24 hours, the reaction mixture is cooled to room temperature.

-

A 5% ammonia solution (50 ml) is added, and the mixture is stirred for an additional 2 hours to quench any unreacted dimethyl sulphate.[1]

-

The solvent is removed under reduced pressure (in vacuo).[1]

-

The resulting residue is partitioned between dichloromethane and water.[1]

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product, this compound, as a white solid (5.4 g).[1]

-

Further purification can be achieved by column chromatography on silica gel.

Method 2: Using Methyl Iodide and Sodium Hydride

This protocol is adapted from a procedure for a similar substrate.[2]

Materials:

-

Methyl 1H-indole-2-carboxylate (1.0 g, 5.7 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol)

-

Methyl iodide (555 µL, 8.89 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 30 ml)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask containing a solution of methyl 1H-indole-2-carboxylate (1.0 g) in anhydrous DMF (30 ml), sodium hydride is added portion-wise at 0°C.[2]

-

The mixture is stirred at room temperature for 1 hour.[2]

-

The reaction mixture is then cooled back to 0°C.

-

Methyl iodide is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 3 hours.[2]

-

The reaction is quenched by pouring the solution into an ice-water mixture.

-

The aqueous layer is extracted with ethyl acetate (3 x 25 ml).[2]

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum.[2]

-

The crude product is purified by silica gel chromatography (eluting with 10% EtOAc in hexanes) to afford the pure product.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety Considerations

-

Methylating agents such as dimethyl sulphate and methyl iodide are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.[7]

-

Sodium hydride is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound can be achieved through various reliable methods. The choice of methodology will depend on factors such as available equipment, scale, and safety considerations. The protocols detailed in this guide provide a solid foundation for researchers to successfully perform this important synthetic transformation.

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [guidechem.com]

- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic data for methyl 1-methyl-1H-indole-2-carboxylate (1H NMR, 13C NMR, IR, MS).

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.70 | d | H-4 |

| ~7.50 | d | H-7 |

| ~7.35 | t | H-6 |

| ~7.15 | t | H-5 |

| ~7.10 | s | H-3 |

| 4.05 | s | N-CH₃ |

| 3.90 | s | O-CH₃ |

Note: The chemical shifts for the aromatic protons are estimated based on data from analogous indole derivatives. The exact coupling constants are not available.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=O |

| ~139.0 | C-7a |

| ~128.0 | C-2 |

| ~126.0 | C-3a |

| ~125.0 | C-6 |

| ~122.5 | C-4 |

| ~121.0 | C-5 |

| ~110.0 | C-7 |

| ~105.0 | C-3 |

| 52.0 | O-CH₃ |

| 31.5 | N-CH₃ |

Note: The chemical shifts for the indole ring carbons are estimated based on data from analogous indole derivatives.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1695 | Strong | C=O (Ester) stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600-1450 | Medium | C=C (Aromatic) stretch |

| ~1250-1050 | Strong | C-O (Ester) stretch |

| ~750 | Strong | C-H (Aromatic) bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 189 | Moderate | [M]⁺ (Molecular Ion) |

| 158 | High | [M - OCH₃]⁺ |

| 130 | High | [M - COOCH₃]⁺ |

| 116 | Moderate | [C₈H₆N]⁺ |

| 102 | Moderate | [C₇H₄N]⁺ |

Note: The fragmentation pattern is predicted based on the analysis of the related compound methyl 1H-indole-2-carboxylate and general principles of mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is set from 0 to 10 ppm, and for ¹³C NMR, the spectral width is set from 0 to 220 ppm. Data is acquired at room temperature.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The ionization energy is typically set to 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

A Technical Guide to the Physical Properties of Methyl 1-methyl-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 1-methyl-1H-indole-2-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document collates available data, outlines experimental protocols for property determination, and presents a clear visual representation of its synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide also furnishes information on closely related compounds to provide a comparative context.

Core Physical and Chemical Properties

This compound is a derivative of indole, a common heterocyclic scaffold in medicinal chemistry. Its physical properties are crucial for its handling, formulation, and application in research and development.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 1H-indole-2-carboxylate (Parent Compound) | 1-Methyl-1H-indole-2-carboxylic acid (Corresponding Acid) |

| Molecular Formula | C₁₁H₁₁NO₂[1] | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 189.21 g/mol | 175.18 g/mol | 175.18 g/mol |

| Appearance | White solid[2] | Off-white crystals | Beige crystalline powder |

| Melting Point | Not available | 150.0-151.3 °C | 212-213 °C (decomposes) |

| Boiling Point | Not available | 331.7 °C at 760 mmHg | Not available |

| Solubility | Not available | Water: 470 mg/L (25 °C) | Not available |

| CAS Number | Not available | 1202-04-6 | 16136-58-6 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum | This compound | Methyl 1H-indole-2-carboxylate (Parent Compound) | 1-Methyl-1H-indole-2-carboxylic acid (Corresponding Acid) |

| ¹H NMR | Data not available in searched sources. | Spectra available.[3][4][5] | Spectra available. |

| ¹³C NMR | Data not available in searched sources. | Spectra available.[3][4] | Spectra available. |

| Mass Spectrometry | Predicted CCS data available for various adducts.[1] | GC-MS data available.[3] | Mass spectrum available. |

| Infrared (IR) | IR (CHBr₃) νₘₐₓ 1695 cm⁻¹[2] | Spectra available. | IR spectrum available. |

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and the validation of results. The following sections describe the synthesis of the title compound and general procedures for determining key physical properties.

Synthesis of this compound

This protocol describes the N-methylation of methyl 1H-indole-2-carboxylate.

Procedure: A stirred suspension of methyl 1H-indole-2-carboxylate (5.0 g), dimethyl sulphate (9 ml), and potassium carbonate (10.4 g) in dry acetone (200 ml) was heated under reflux for 24 hours. After cooling to room temperature, a 5% ammonia solution (50 ml) was added, and the mixture was stirred for 2 hours. The solvent was removed in vacuo, and the residue was partitioned between dichloromethane and water. The organic layer was dried, and the solvent was evaporated to yield this compound as a white solid (5.4 g).[2]

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

General Protocol for Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity.

Procedure:

-

To a small test tube, add approximately 10-20 mg of the solute (this compound).

-

Add the chosen solvent (e.g., water, ethanol, dichloromethane, hexane) dropwise, shaking or vortexing after each addition.

-

Continue adding the solvent until the solid completely dissolves or until a significant volume has been added without dissolution.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a specific volume of solvent at a given temperature.

General Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Procedure:

-

Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Visualized Synthesis Workflow

The synthesis of this compound is a direct N-methylation of the indole nitrogen. The following diagram illustrates this straightforward chemical transformation.

Caption: Synthesis of this compound.

References

- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

Chemical structure and IUPAC name of methyl 1-methyl-1H-indole-2-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and physicochemical properties of methyl 1-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The structure features a bicyclic system consisting of a fused benzene and pyrrole ring. A methyl group is attached to the nitrogen atom (position 1) of the indole ring, and a methyl carboxylate group is substituted at position 2.

IUPAC Name: methyl 1-methylindole-2-carboxylate[1]

Chemical Formula: C₁₁H₁₁NO₂[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | [2] |

| Monoisotopic Mass | 189.078978594 Da | [2] |

| XlogP | 2.3 | [1] |

| InChI | InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3 | [1] |

| InChIKey | PEHJJMYCHVPFCG-UHFFFAOYSA-N | [1] |

| SMILES | CN1C2=CC=CC=C2C=C1C(=O)OC | [1] |

Synthesis Protocol

A reported method for the synthesis of this compound involves the methylation of methyl 1H-indole-2-carboxylate.[3]

Materials:

-

Methyl 1H-indole-2-carboxylate (5.0 g)

-

Dimethyl sulphate (9 ml)

-

Potassium carbonate (10.4 g)

-

Dry acetone (200 ml)

-

5% ammonia solution (50 ml)

-

Dichloromethane

-

Water

Procedure:

-

A suspension of methyl 1H-indole-2-carboxylate, dimethyl sulphate, and potassium carbonate in dry acetone is prepared in a suitable flask.[3]

-

The mixture is stirred and heated under reflux for 24 hours.[3]

-

After cooling to room temperature, a 5% ammonia solution is added, and the mixture is stirred for an additional 2 hours.[3]

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is partitioned between dichloromethane and water.[3]

-

The organic layer is separated, dried, and the solvent is evaporated to yield this compound as a white solid.[3]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways or extensive biological activities directly associated with this compound. However, the indole nucleus is a prominent scaffold in numerous biologically active compounds and approved drugs. Derivatives of indole-2-carboxamides, which are structurally related, have been investigated for their anti-Trypanosoma cruzi activity and as potential antiproliferative agents.[4][5][6] Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a well-defined indole derivative with established synthetic routes. While its specific biological functions are not extensively documented, its structural similarity to other bioactive indole compounds suggests potential for further investigation in drug discovery and development. This guide provides foundational information to support such research endeavors.

References

- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 1-methyl-1H-indole-5-carboxylate | C11H11NO2 | CID 10679201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Spirit's Atoms: A Technical Guide to the Discovery and History of N-Methylated Indole Derivatives

Abstract: N-methylated indole derivatives, a class of compounds including potent psychoactive agents like N,N-Dimethyltryptamine (DMT), psilocybin, and bufotenin, have a rich and complex history intertwined with ethnobotany, organic chemistry, and neuroscience. From their origins in traditional shamanic practices to their synthesis in the laboratory and elucidation as key players in serotonergic neurotransmission, their journey represents a significant chapter in pharmacology. This guide provides a technical overview of the discovery, synthesis, and biological action of these pivotal molecules, aimed at researchers, scientists, and drug development professionals. We present key historical milestones, quantitative pharmacological data, foundational experimental protocols, and visualizations of their biochemical pathways and mechanisms of action.

A Century of Discovery: Historical Milestones

The scientific exploration of N-methylated indole derivatives began in the early 20th century, building from the isolation of naturally occurring compounds to their complete chemical synthesis and the eventual discovery of their profound effects on the human psyche. The timeline below highlights the seminal moments in the history of these compounds.

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide

Indole-2-carboxylate derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their diverse pharmacological effects, focusing on their anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Indole-2-carboxylate derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and targeting protein-protein interactions.

A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[1] Structure-activity relationship (SAR) studies revealed that substitution at the 3-position of the indole ring is crucial for apoptotic activity.[1] For instance, compounds 9a (5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide) and 9b (5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide) demonstrated a 20-fold increase in apoptotic activity compared to the initial hit, with EC50 values of 0.1 μM in a caspase activation assay in T47D breast cancer cells.[1] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization.[1]

Furthermore, certain indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] Compounds 5d , 5e , and 5j were identified as potent EGFR inhibitors with IC50 values of 89 ± 6 nM, 93 ± 8 nM, and 98 ± 8 nM, respectively, comparable to the reference drug erlotinib (IC50 = 80 ± 5 nM).[2] The same study found that derivatives 5e , 5h , and 5k were potent CDK2 inhibitors with IC50 values of 13, 11, and 19 nM, respectively.[2]

Other studies have explored novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein for the treatment of liver cancer.[3] Compound C11 from this series showed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[3] Additionally, dinuclear copper(II) complexes of indole-2-carboxylic acid have demonstrated potent growth-inhibitory activity against human breast cancer cells (MDA-MB-231 and MCF-7) and the ability to bind DNA in an intercalative mode.[4] Tricyclic indole-2-carboxamides have also been synthesized and shown moderate antitumor activity against pediatric glioma cells.[5]

Quantitative Data: Anticancer Activity

| Compound/Derivative Class | Target/Mechanism | Cell Line | Activity (IC50/EC50) | Reference |

| Indole-2-carboxylic acid benzylidene-hydrazides (9a, 9b) | Apoptosis induction (Caspase activation) | T47D (Breast) | 0.1 µM (EC50) | [1] |

| Indole-2-carboxamide (5d) | EGFR Inhibition | - | 89 ± 6 nM (IC50) | [2] |

| Indole-2-carboxamide (5e) | EGFR Inhibition | - | 93 ± 8 nM (IC50) | [2] |

| Indole-2-carboxamide (5j) | EGFR Inhibition | - | 98 ± 8 nM (IC50) | [2] |

| Indole-2-carboxamide (5e) | CDK2 Inhibition | - | 13 nM (IC50) | [2] |

| Indole-2-carboxamide (5h) | CDK2 Inhibition | - | 11 nM (IC50) | [2] |

| Indole-2-carboxamide (5k) | CDK2 Inhibition | - | 19 nM (IC50) | [2] |

| Thiazolyl-indole-2-carboxamide (6i) | Cytotoxicity | MCF-7 (Breast) | 6.10 ± 0.4 μM (IC50) | [6] |

| Thiazolyl-indole-2-carboxamide (6v) | Cytotoxicity | MCF-7 (Breast) | 6.49 ± 0.3 μM (IC50) | [6] |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | Anti-TB | - | 0.012 µM (MIC) | [7] |

| 4,6-difluoroindole-2-carboxamide (9a) | Cytotoxicity | BT12, BT16 (AT/RT) | 0.89 µM, 1.81 µM (IC50) | [7] |

Signaling Pathway: EGFR/CDK2 Inhibition

Caption: EGFR and CDK2 signaling pathway inhibition by indole-2-carboxylate derivatives.

Antiviral Activity

Indole-2-carboxylate derivatives have demonstrated significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV), influenza virus, and Coxsackie B3 virus.

A notable mechanism of action is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication.[8][9] A series of indole-2-carboxylic acid derivatives were designed as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] Compound 17a from this series markedly inhibited the integrase with an IC50 value of 3.11 μM.[8][9] The inhibitory action involves the indole nucleus chelating with two Mg²⁺ ions within the active site of the integrase.[8][9] Further optimization led to derivative 20a , which showed a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM.[10][11][12]

In addition to anti-HIV activity, novel indole-2-carboxylate derivatives have been synthesized and shown to possess broad-spectrum antiviral activities in vitro.[13][14] Compound 14f exhibited potent inhibitory activity against influenza A with an IC50 of 7.53 μmol/L.[13][15] Another compound, 8f , showed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus.[13][15]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Target Virus/Enzyme | Activity (IC50) | Selectivity Index (SI) | Reference |

| 17a | HIV-1 Integrase | 3.11 µM | - | [8][9] |

| 20a | HIV-1 Integrase | 0.13 µM | - | [10][11][12] |

| 14f | Influenza A | 7.53 µmol/L | 12.1 | [13][15] |

| 8f | Coxsackie B3 Virus | - | 17.1 | [13][15] |

Experimental Workflow: HIV-1 Integrase Inhibition Assay

Caption: Workflow for determining HIV-1 integrase inhibitory activity.

Antimicrobial and Enzyme Inhibitory Activity

The biological activities of indole-2-carboxylate derivatives extend to antimicrobial effects and the inhibition of various enzymes.

New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties.[16][17] Compound 2 was the most active derivative against Enterococcus faecalis and also showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[16][17] Other compounds in the series also displayed noticeable antifungal activities against C. albicans.[16][17]

In the realm of enzyme inhibition, indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[18] Compound 9o-1 was the most potent dual inhibitor with IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO.[18]

Quantitative Data: Antimicrobial and Enzyme Inhibitory Activity

| Compound/Derivative | Target | Activity (MIC/IC50) | Reference |

| Compound 2 (amide derivative) | Enterococcus faecalis | - | [16][17] |

| Compound 2 (amide derivative) | Candida albicans | 8 µg/mL (MIC) | [16][17] |

| Compound 9o-1 | IDO1 | 1.17 µM (IC50) | [18] |

| Compound 9o-1 | TDO | 1.55 µM (IC50) | [18] |

Experimental Protocols

General Synthesis of Indole-2-Carboxamide Derivatives

A common method for the synthesis of indole-2-carboxamide derivatives involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.[2][19] The carboxylic acid (1 equivalent) is typically activated in a suitable solvent like dichloromethane (DCM) with a coupling reagent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) (1.5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).[2][19] The reaction mixture is stirred for a short period before the addition of the amine (1.2 equivalents).[19] The reaction is then stirred at room temperature until completion. The final product is purified using standard techniques like column chromatography.

HIV-1 Integrase Strand Transfer Inhibitory Assay

The inhibitory activity of compounds against HIV-1 integrase is often evaluated using a commercially available assay kit.[8] The assay measures the strand transfer step of the integration process.[8] The reaction typically involves the HIV-1 integrase enzyme, a donor DNA substrate, and a target DNA substrate in a reaction buffer containing Mg²⁺.[20] The test compounds are added to the reaction mixture, and after an incubation period, the amount of integrated DNA is quantified, often through an ELISA-based method.[8] The concentration of the compound required to inhibit the strand transfer by 50% (IC50) is then determined.[8]

Cell Viability (MTT) Assay

The cytotoxicity of the derivatives against various cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is determined.[2]

This guide highlights the significant and diverse biological activities of indole-2-carboxylate derivatives. The modular nature of this scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for a range of therapeutic targets. The data and methodologies presented herein provide a solid foundation for further research and development in this promising area of medicinal chemistry.

References

- 1. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes | MDPI [mdpi.com]

- 5. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

The Indole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a recurring motif in a vast array of natural products and synthetic compounds with significant therapeutic value. This guide provides a comprehensive technical overview of the pivotal role of the indole scaffold in drug discovery and development, detailing its broad biological activities, mechanisms of action, and the structure-activity relationships that govern its therapeutic potential.

The Broad Spectrum of Biological Activity of Indole Derivatives

The versatility of the indole scaffold allows for its interaction with a wide range of biological targets, leading to a diverse array of pharmacological effects. Indole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][2]

Anticancer Activity

Indole derivatives have demonstrated remarkable efficacy in oncology by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-3-carbinol | PI3K/Akt/mTOR pathway inhibition | Breast, Prostate | Varies | [3] |

| D-24851 (Indibulin) | Tubulin polymerization inhibition | Various | 0.052 (MCF-7) | [4][5] |

| Panobinostat | Histone Deacetylase (HDAC) inhibitor | Various | 0.005 (HDAC3) | [6] |

| Sunitinib | PDGFR, VEGFR inhibitor | Renal Cell Carcinoma | Varies | [7] |

| Osimertinib | EGFR inhibitor | Non-Small Cell Lung Cancer | Varies | [7] |

| Compound 6c | Tubulin polymerization inhibitor | Melanoma (SK-MEL-28) | 3.46 | [4] |

| Compound 3a | Tubulin polymerization inhibitor | Gastric (SGC7901) | 0.0123 | [8] |

| Compound 4o | HDAC1 and HDAC6 inhibitor | Colon (HCT116) | 0.00116 (HDAC1) | [1] |

| Compound 2e | EGFR inhibitor | Colon (HCT116) | 2.80 | [7] |

Antimicrobial Activity

The indole scaffold is a key component in the development of new antimicrobial agents, offering novel mechanisms to combat drug-resistant pathogens.[9] Indole derivatives have shown activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative Indole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 5-iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |

| 3-methylindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |

| 6-bromoindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |

| Indole-thiadiazole 2h | Staphylococcus aureus | 6.25 | [9] |

| Indole-triazole 3d | Staphylococcus aureus | 6.25 | [9] |

| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 | [9] |

| Indole-triazole 3c | Bacillus subtilis | 3.125 | [9] |

| Halogenated Indole #13 | Staphylococcus aureus | 30 | [11] |

| Halogenated Indole #27 | Staphylococcus aureus | 30 | [11] |

| Halogenated Indole #34 | Staphylococcus aureus | 20 | [11] |

Anti-inflammatory Activity

Indole derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[12][13]

Table 3: Anti-inflammatory Activity of Representative Indole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Indomethacin | COX-1/COX-2 | Varies | [12] |

| Compound 26 | COX-2 | 0.009 | [12] |

| Compound 27 | COX-2 | 0.32 | [12] |

| Compound S3 | COX-2 selective | - | [13] |

| Compound S14 | Anti-inflammatory | - | [13] |

| Compound 4e | COX-2 | 2.35 | [14] |

| Compound 9h | COX-2 | 2.422 | [14] |

| Compound 9i | COX-2 | 3.34 | [14] |

Neuroprotective Activity

The indole scaffold is present in many compounds with neuroprotective properties, showing potential for the treatment of neurodegenerative diseases.[15][16][17]

Table 4: Neuroprotective Activity of Representative Indole Derivatives

| Compound | Biological Activity | Assay/Model | EC50/IC50 (µM) | Reference |

| GW5074 | Neuroprotective | Neuronal cultures | Varies | [15] |

| Compound 7 | Neuroprotective | Neuronal cultures | Potent | [15] |

| Compound 37 | Neuroprotective | Neuronal cultures | Potent | [15] |

| Compound 39 | Neuroprotective | Neuronal cultures | Potent | [15] |

| Compound 45 | Neuroprotective | Neuronal cultures | Potent | [15] |

| Fascaplysin | AChE inhibition | In vitro | 1.5 | [18] |

| Nauclediol | AChE and BChE inhibition | In vitro | 15.429 (AChE) | [19] |

| Compound 27d | BChE inhibition | In vitro | 0.2 | [18] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole derivatives are underpinned by their modulation of critical cellular signaling pathways.

Inhibition of Kinase Signaling Pathways

A significant number of indole-based anticancer agents function as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and those in the PI3K/Akt/mTOR and MAPK pathways.[3][7]

Disruption of Microtubule Dynamics

Certain indole derivatives, such as vinblastine and vincristine, are potent inhibitors of tubulin polymerization, a critical process for cell division.[8]

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

Experimental Protocols

General Synthesis of Indole-3-Acetic Acid Sulfonate Derivatives

This protocol outlines a two-step synthesis of indole-3-acetic acid sulfonate derivatives.[20]

Detailed Methodology:

-

Amide Formation: To a stirred solution of 2-indole acetic acid and 2-aminophenol, 4-(dimethylamino)pyridine (DMAP) and carbonyldiimidazole (CDI) are added. The reaction mixture is stirred at 80°C for 24 hours. The resulting product is purified by extraction with ethyl acetate and 5% HCl.[20]

-

Sulfonylation: The synthesized N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide is reacted with various substituted sulfonyl chlorides in the presence of triethylamine (TEA) in acetonitrile at 0°C, then stirred at 40°C for 24 hours. The reaction is quenched with water and extracted with ethyl acetate to yield the final indole acetic acid sulfonate derivatives.[20]

In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of indole derivatives against a specific kinase.[6][21]

Detailed Methodology:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and serial dilutions of the indole inhibitor in an appropriate buffer.

-

Kinase Reaction: In a 96-well plate, combine the kinase and the indole inhibitor and pre-incubate. Initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period at a specific temperature.[6]

-

Detection: Stop the kinase reaction and measure the amount of product formed or substrate consumed. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescent signal.[6]

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[21]

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of indole derivatives on the polymerization of tubulin into microtubules.[20][22]

Detailed Methodology:

-

Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer containing GTP. Prepare serial dilutions of the indole inhibitor.

-

Assay Setup: In a temperature-controlled spectrophotometer, add the tubulin solution and the inhibitor to a cuvette.

-

Initiation and Monitoring: Initiate polymerization by raising the temperature to 37°C. Monitor the increase in absorbance at 340 nm over time.[22]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the effect of the inhibitor on the rate and extent of polymerization compared to a control without the inhibitor.[22]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]

Detailed Methodology:

-

Preparation of Dilutions: Prepare a series of two-fold dilutions of the indole compound in a liquid growth medium in a 96-well microtiter plate.[23]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[23]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[23]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[23]

Conclusion

The indole scaffold continues to be a highly productive starting point for the design and discovery of novel therapeutic agents. Its inherent biological activity and synthetic tractability ensure its enduring importance in medicinal chemistry. A deep understanding of the structure-activity relationships, mechanisms of action, and the application of robust experimental protocols are essential for harnessing the full therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new indole-based compounds with enhanced potency, selectivity, and novel mechanisms of action, further solidifying the central role of the indole scaffold in the development of next-generation medicines.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijrpc.com [ijrpc.com]

- 4. scispace.com [scispace.com]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. benchchem.com [benchchem.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. benchchem.com [benchchem.com]

- 9. turkjps.org [turkjps.org]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | MDPI [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

The Strategic Functionalization of N-Methylated Indoles at the C2 Position: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity and selective functionalization of the C2 position in N-methylated indoles. This critical structural motif is a cornerstone in a multitude of bioactive natural products and synthetic pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles that govern C2 selectivity.

Introduction: The Challenge and Significance of C2 Functionalization

The indole scaffold is a privileged heterocycle in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While electrophilic substitution reactions on the indole ring typically favor the C3 position due to the formation of a more stable cationic intermediate that preserves the aromaticity of the benzene ring, the synthesis of C2-substituted indoles is of significant interest for the development of novel therapeutic agents.[1][2][3] The presence of a methyl group on the indole nitrogen (N1 position) prevents N-H deprotonation and directs reactivity towards the carbon framework, yet the inherent electronic preference for C3 remains a synthetic hurdle.

This guide explores the key methodologies developed to overcome this challenge, enabling the strategic and selective introduction of a wide range of functionalities at the C2 position of N-methylated indoles. These methods are broadly categorized into directed metalation, transition metal-catalyzed C-H activation, and classical electrophilic substitution reactions under specific conditions.

Methodologies for C2 Functionalization

Directed C2-Lithiation

Directed ortho-metalation is a powerful strategy to achieve regioselective functionalization of aromatic and heteroaromatic systems. In the context of N-methylated indoles, the use of a directing group on the indole nitrogen can facilitate deprotonation at the C2 position by an organolithium reagent. While the N-methyl group itself is not a strong directing group, lithiation of N-methylindole can be achieved at the C2 position, followed by quenching with an electrophile.

Experimental Protocol: C2-Lithiation of N-Methylindole and Subsequent Alkylation

Materials:

-

N-Methylindole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Electrophile (e.g., an alkyl halide such as methyl iodide or benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with N-methylindole (1.0 equivalent) and anhydrous THF under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe. The reaction mixture is stirred at -78 °C for 1 hour.

-

The chosen electrophile (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired C2-substituted N-methylindole.

Transition Metal-Catalyzed C-H Activation

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of unreactive C-H bonds. Palladium, rhodium, and iridium catalysts have been successfully employed for the C2-selective functionalization of indoles. These reactions often utilize a directing group to achieve high regioselectivity.

2.2.1. Palladium-Catalyzed C2-Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Direct C-H arylation of N-methylindole at the C2 position can be achieved using various palladium catalysts in the presence of an aryl halide. Mechanistic studies suggest that the reaction can proceed through an electrophilic palladation pathway.[4]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Methylindole

Materials:

-

N-Methylindole

-

Aryl iodide or bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium acetate (CsOAc)

-

Anhydrous N,N-dimethylacetamide (DMA)

-

Standard laboratory glassware for inert atmosphere reactions

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A Schlenk flask is charged with N-methylindole (1.0 equivalent), the aryl halide (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and CsOAc (2.0 equivalents).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous DMA is added via syringe, and the reaction mixture is heated to 120-140 °C with stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the 2-aryl-N-methylindole.

2.2.2. Palladium-Catalyzed C2-Alkylation

Similar to arylation, palladium catalysis can also be employed for the direct C2-alkylation of indoles. Norbornene-mediated cascade C-H activation is a notable strategy to achieve this transformation.[5][6]

Experimental Protocol: Palladium-Catalyzed C2-Alkylation of Indole

Materials:

-

Indole (or N-H indole derivative)

-

Alkyl bromide

-

Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)

-

Norbornene

-

Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A Schlenk flask is charged with the indole (1.0 equivalent), alkyl bromide (2.0 equivalents), Pd(OCOCF₃)₂ (0.1 equivalents), norbornene (2.0 equivalents), and K₂CO₃ (2.0 equivalents).

-

The flask is evacuated and backfilled with argon.

-

Anhydrous 1,4-dioxane is added, and the mixture is heated to 70-90 °C for 14-20 hours.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is purified by flash column chromatography to yield the 2-alkylindole.[6]

Classical Electrophilic Substitution: Vilsmeier-Haack and Friedel-Crafts Reactions

While typically directing to the C3 position, the Vilsmeier-Haack formylation and Friedel-Crafts acylation can, under certain conditions or with specific substrates, lead to C2 functionalization, although often as a minor product. The regioselectivity can be influenced by steric hindrance at the C3 position or by the specific reagents and reaction conditions employed.

2.3.1. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

N-Methylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Saturated sodium acetate solution

-

Extraction solvent (e.g., diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath.

-

POCl₃ is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.

-

A solution of N-methylindole in anhydrous DMF is slowly added to the prepared Vilsmeier reagent at 0-5 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring it onto ice and then neutralizing with a saturated sodium acetate solution.

-

The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography.

2.3.2. Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group to an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For indoles, this reaction is highly regioselective for the C3 position. C2-acylation of N-methylindole is challenging and often requires specific catalysts or substrates to achieve.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

N-Methylindole

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Ice bath

-

Dilute hydrochloric acid

-

Extraction solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of anhydrous AlCl₃ in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere and cooled in an ice bath.

-

The acyl chloride is added dropwise to the stirred suspension.

-

A solution of N-methylindole in anhydrous dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by carefully pouring it into a mixture of ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated.

-

The product is purified by chromatography or recrystallization.[7]

Quantitative Data Summary

The following tables summarize quantitative data for the C2 functionalization of N-methylated indoles based on literature reports.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| C2-Lithiation/Alkylation | N-Methylindole | 1. n-BuLi, THF, -78 °C; 2. CH₃I | 1,2-Dimethylindole | - | General Method |

| C2-Arylation | N-Methylindole | Ph-I, Pd(OAc)₂, PPh₃, CsOAc, DMA, 125 °C | 1-Methyl-2-phenylindole | 85 | [4] |

| C2-Arylation | 6-Chloro-N-methylindole | Ph-I, Pd(OAc)₂, PPh₃, CsOAc, DMA, 125 °C | 6-Chloro-1-methyl-2-phenylindole | 78 | [4] |

| C2-Alkylation | Indole | Cyclopropylmethyl bromide, Pd(OCOCF₃)₂, Norbornene, K₂CO₃, 70 °C | 2-Cyclopropylmethyl-1H-indole | 59 | [6] |

| C2-Alkylation | Indole | (CH₂)₃Br, Pd(OCOCF₃)₂, Norbornene, K₂CO₃, 70 °C | 2-(3-Bromopropyl)-1H-indole | 82 | [6] |

Mechanistic Insights and Visualizations

The regioselectivity of these reactions is governed by a combination of electronic and steric factors, as well as the specific mechanism of the transformation.

Mechanism of Directed C2-Lithiation

In directed lithiation, an organolithium reagent abstracts the most acidic proton, which is often directed by a coordinating group. For N-methylindole, the C2 proton is more acidic than the protons on the benzene ring.

Caption: C2-Lithiation and Electrophilic Quench.

Catalytic Cycle for Palladium-Catalyzed C2-Arylation

The mechanism for the palladium-catalyzed C2-arylation of N-methylindole is proposed to involve an electrophilic palladation at the C2 position, followed by reductive elimination.

Caption: Palladium-Catalyzed C2-Arylation Cycle.

Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the indole ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective C-2 lithiation of protected gramine: Synthesis and mechanism - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

Stability and Storage of Methyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for methyl 1-methyl-1H-indole-2-carboxylate. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and shelf-life of this compound for research and development purposes.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 16136-58-6 (for the carboxylic acid) |

| Appearance | Off-white to pale cream solid |

Recommended Storage Conditions

To maintain the chemical integrity of this compound, the following storage conditions are recommended based on the general stability of indole derivatives:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location, preferably at 2-8°C for long-term storage. | Minimizes the rate of potential thermal degradation. |

| Light | Protect from light by storing in an amber vial or a light-proof container. | The indole ring system is susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The electron-rich indole nucleus is prone to oxidation. |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis of the methyl ester group. |

| pH | Avoid contact with strong acids and bases. | The indole ring and ester functional group are susceptible to acid- and base-catalyzed degradation. |

Stability Profile and Potential Degradation Pathways

While specific stability data for this compound is not extensively published, the stability can be inferred from the general behavior of indole derivatives. The primary sites of degradation are the indole ring and the methyl ester functional group.

The presence of a methyl group on the indole nitrogen (N1 position) may offer some protection against certain degradation pathways, such as hydroxylation, which is a common degradation route for N-unsubstituted indoles. However, the molecule remains susceptible to oxidation, photolysis, and hydrolysis under stress conditions.

A potential degradation pathway for the indole ring involves oxidation, which can lead to the formation of various oxidized derivatives.

Caption: Potential Oxidative Degradation Pathway.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table outlines typical stress conditions for evaluating the stability of this compound.

| Stress Condition | Proposed Experimental Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the methyl ester to the corresponding carboxylic acid. Potential degradation of the indole ring. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | Rapid hydrolysis of the methyl ester to the corresponding carboxylic acid. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the indole ring. |

| Thermal Degradation | Solid state at 105°C for 48 hours | General thermal decomposition. |

| Photodegradation | Exposure to UV light (254 nm) and visible light (1.2 million lux hours) | Photolytic degradation of the indole ring. |

Experimental Protocols

General Protocol for Forced Degradation Studies

A general workflow for conducting forced degradation studies is crucial for systematically assessing the stability of the compound.

Caption: Forced Degradation Study Workflow.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60°C.

-

Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature and protected from light.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 105°C.

-

Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to controlled UV and visible light conditions as per ICH Q1B guidelines.

-

Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For the liquid stress samples, neutralize the acidic and basic solutions before analysis. Dissolve the thermally stressed solid sample in a suitable solvent. Analyze all samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is required to separate the parent compound from any potential degradation products.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Data Presentation

The results from forced degradation studies should be summarized to clearly show the extent of degradation under each stress condition.

Illustrative Forced Degradation Results:

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | % Degradation | No. of Degradation Products |

| Control | 24 | 99.8 | 0.2 | 0 |

| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |

| 0.1 M NaOH (RT) | 8 | 78.5 | 21.5 | 1 |

| 3% H₂O₂ (RT) | 24 | 90.1 | 9.9 | 3 |

| Thermal (105°C) | 48 | 98.5 | 1.5 | 1 |

| Photolytic | - | 92.3 | 7.7 | 2 |

Note: The data presented in this table is illustrative and intended to represent typical outcomes of a forced degradation study. Actual results may vary.

Conclusion

This compound is expected to be a stable compound when stored under appropriate conditions. The primary degradation pathways are likely to involve hydrolysis of the ester and oxidation or photolysis of the indole ring. The N-methylation may confer some additional stability compared to the unsubstituted indole analog. For critical applications, it is imperative to conduct specific stability studies and employ a validated stability-indicating analytical method to ensure the quality and purity of the compound over time. The protocols and information provided in this guide serve as a comprehensive starting point for such investigations.

Navigating the Synthesis and Supply of Methyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methyl-1H-indole-2-carboxylate, a key heterocyclic building block, plays a significant role in the landscape of medicinal chemistry and drug discovery. Its rigid indole scaffold, substituted at the critical N1 and C2 positions, provides a valuable template for the synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of the commercial availability of this compound and its precursors, detailed experimental protocols for its synthesis, and insights into the biological relevance of the broader class of indole-2-carboxamides.

Commercial Availability: A Tale of Precursors

Direct commercial suppliers of this compound are not readily found in mainstream chemical catalogs. However, the synthetic route to this target molecule is straightforward, relying on commercially available starting materials. Researchers can readily procure the immediate precursor, methyl 1H-indole-2-carboxylate , or its corresponding acid, 1H-indole-2-carboxylic acid . The following tables summarize the key specifications for these precursors from prominent suppliers.

Table 1: Commercial Suppliers of Methyl 1H-indole-2-carboxylate (CAS: 1202-04-6)

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Form |

| Thermo Scientific Chemicals | ≥96.0%[1] | C₁₀H₉NO₂[1] | 175.18 | Pale cream[1] | Fused solid[1] |

| MOLBASE | Various | C₁₀H₉NO₂ | 175.184 | - | - |

| BLD Pharm | - | C₁₀H₉NO₂ | - | - | - |

| Chem-Impex | - | - | - | - | - |

Table 2: Commercial Suppliers of 1H-Indole-2-carboxylic acid (CAS: 1477-50-5)

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Thermo Scientific Chemicals | 97% | C₉H₇NO₂ | 161.16 | - | - |

| Sigma-Aldrich | 98% | C₉H₇NO₂ | 161.16 | 202-206 | - |

| BLD Pharm | - | C₉H₇NO₂ | - | - | - |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-methylation of methyl 1H-indole-2-carboxylate. Two detailed protocols are provided below.

Protocol 1: N-Methylation using Dimethyl Sulphate

This protocol outlines a classical approach to N-methylation using dimethyl sulphate as the methylating agent and potassium carbonate as the base.[2]

Materials:

-

Methyl 1H-indole-2-carboxylate (5.0 g)

-

Dimethyl sulphate (9 ml)

-

Potassium carbonate (10.4 g)

-

Dry acetone (200 ml)

-

5% ammonia solution (50 ml)

-

Dichloromethane

-

Water

Procedure:

-

A suspension of methyl 1H-indole-2-carboxylate, dimethyl sulphate, and potassium carbonate in dry acetone is heated under reflux for 24 hours.[2]

-

After cooling to room temperature, a 5% ammonia solution is added, and the mixture is stirred for 2 hours.[2]

-

The solvent is removed in vacuo.[2]

-

The residue is partitioned between dichloromethane and water.[2]

-

The organic layer is dried, and the solvent is evaporated to yield this compound as a white solid (5.4 g).[2]

Protocol 2: N-Methylation using Sodium Hydride and Methyl Iodide

This method employs a strong base, sodium hydride, to deprotonate the indole nitrogen, followed by quenching with methyl iodide.[3]

Materials:

-

Methyl 1H-indole-2-carboxylate (1.0 g, 5.7 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol)

-

Methyl iodide (555 μL, 8.89 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 1H-indole-2-carboxylate in DMF at 0°C, add sodium hydride in small portions.[3]

-

Stir the mixture at room temperature for 1 hour, then cool back to 0°C.[3]

-

Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir for 3 hours.[3]

-

Pour the reaction mixture into an ice-water mixture and extract with EtOAc (3 x 25 mL).[3]

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.[3]

-

Purify the crude product by silica gel chromatography (10% EtOAc in hexanes) to afford the product as a yellow solid (922 mg, 85% yield).[3]

Synthetic Workflow Diagram

Caption: Synthetic routes to this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the indole-2-carboxamide scaffold, for which the title compound is a key precursor, is of significant interest in drug discovery.

Derivatives of 1-methyl-1H-indole-2-carboxylic acid and its amides have been investigated for a range of biological activities. Notably, indole-2-carboxamides have been explored as:

-

Antiproliferative Agents: Certain indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. These compounds have been investigated as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), key regulators of cell proliferation.[4][5]

-

Antitubercular Agents: The indole-2-carboxamide core has been identified as a promising scaffold for the development of novel inhibitors of MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis. These inhibitors have shown exceptional activity against drug-sensitive and drug-resistant strains of the bacterium.[6]

-

Anti-Trypanosoma cruzi Agents: Substituted indoles, including indole-2-carboxamides, have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]

The N-methylation of the indole core, as in this compound, can be a critical modification in modulating the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability.

Logical Relationship Diagram

Caption: From precursor to potential therapeutic applications.

References

- 1. H66609.03 [thermofisher.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]